2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid 2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 342406-10-4
VCID: VC5310059
InChI: InChI=1S/C11H10BrNO4S/c12-6-2-9-8(16-4-17-9)1-5(6)10-13-7(3-18-10)11(14)15/h1-2,7,10,13H,3-4H2,(H,14,15)
SMILES: C1C(NC(S1)C2=CC3=C(C=C2Br)OCO3)C(=O)O
Molecular Formula: C11H10BrNO4S
Molecular Weight: 332.17

2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

CAS No.: 342406-10-4

Cat. No.: VC5310059

Molecular Formula: C11H10BrNO4S

Molecular Weight: 332.17

* For research use only. Not for human or veterinary use.

2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid - 342406-10-4

Specification

CAS No. 342406-10-4
Molecular Formula C11H10BrNO4S
Molecular Weight 332.17
IUPAC Name 2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C11H10BrNO4S/c12-6-2-9-8(16-4-17-9)1-5(6)10-13-7(3-18-10)11(14)15/h1-2,7,10,13H,3-4H2,(H,14,15)
Standard InChI Key UDKXIQLKNNYCCI-UHFFFAOYSA-N
SMILES C1C(NC(S1)C2=CC3=C(C=C2Br)OCO3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, 2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid, reflects its hybrid architecture:

  • Benzodioxole subunit: A bicyclic structure with two oxygen atoms at positions 1 and 3, brominated at position 6.

  • Thiazolidine ring: A five-membered saturated heterocycle containing nitrogen and sulfur at positions 1 and 3, respectively.

  • Carboxylic acid group: Positioned at carbon 4 of the thiazolidine ring.

The molecular formula is C₁₁H₁₀BrNO₄S, with a molar mass of 332.17 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number342406-10-4
Molecular Weight332.17 g/mol
Exact Mass330.95 Da (monoisotopic)
SMILES NotationOC(=O)C1CSC(N1)C2=C3OC(OC3=CC(Br)=C2)=O

Physicochemical Properties

Thermal and Spectral Characteristics

Experimental data from chemical databases indicate:

Table 2: Physical Properties

PropertyValueUncertaintySource
Boiling Point501.2 ± 50.0 °CPredicted
Density1.766 ± 0.06 g/cm³Predicted
pKa1.91 ± 0.40Predicted
LogP (Octanol-Water)1.92Estimated

The low pKa suggests strong acidity, likely due to stabilization of the deprotonated carboxylate by resonance and inductive effects from the electron-withdrawing bromine and dioxole groups .

Reactivity and Stability

Degradation Pathways

  • Thermal Decomposition: Predicted to decompose above 500°C, releasing brominated vapors and sulfur oxides .

  • Hydrolytic Sensitivity: The thiazolidine ring may undergo acid-catalyzed ring-opening in aqueous media, regenerating the aldehyde and cysteine components .

Light Sensitivity

The benzodioxole chromophore absorbs UV light (λmax ~280 nm), necessitating storage in amber containers to prevent photolytic cleavage of the dioxole ring .

ParameterValueSource
GHS Hazard CodesXi (Irritant)
Precautionary StatementsP305+P351+P338 (Eye contact)
NFPA Health Rating2 (Moderate hazard)

Laboratory handling requires PPE including nitrile gloves and safety goggles. Spills should be neutralized with sodium bicarbonate before disposal .

Research Gaps and Future Directions

  • Crystallographic Data: Single-crystal X-ray structures would clarify conformational preferences.

  • Biological Screening: Antimicrobial and enzyme inhibition assays are warranted.

  • Green Synthesis: Developing catalytic, solvent-free routes to improve atom economy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator